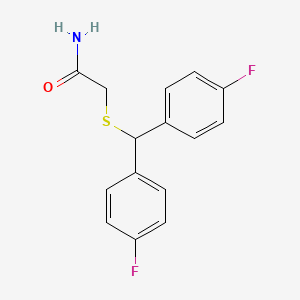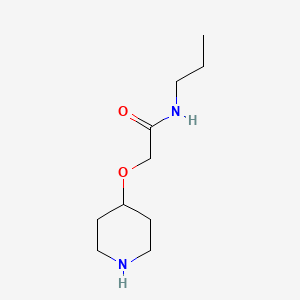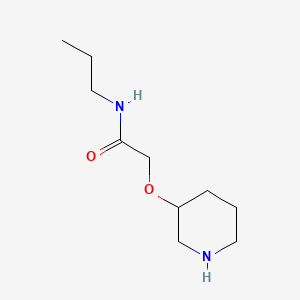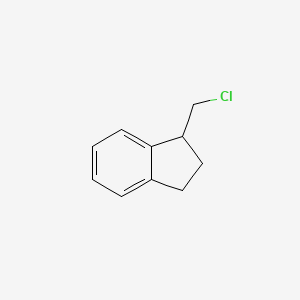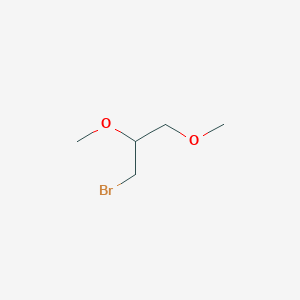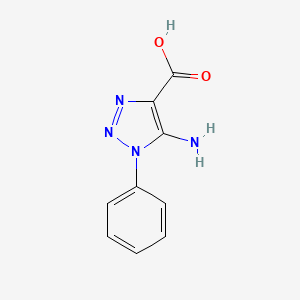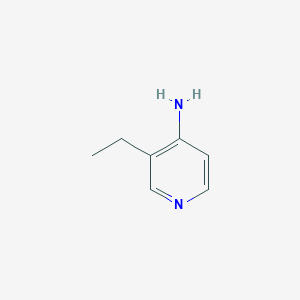
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- is a complex organic compound with unique structural and functional characteristics. This compound belongs to the purine class of heterocyclic compounds and has garnered significant attention in scientific research due to its multifaceted applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- typically involves multi-step organic synthesis procedures. One of the common synthetic routes includes:
Formation of the Purine Nucleus: : Starting with the formation of the core purine nucleus, involving cyclization reactions of appropriate precursors such as urea and glycine derivatives under basic conditions.
Alkylation: : Introduction of alkyl groups at specific positions on the purine nucleus through alkylation reactions using alkyl halides.
Attachment of the Piperazine Moiety: : Conjugation of the 1-piperazinylmethyl group is achieved via nucleophilic substitution reactions using an appropriate piperazine derivative.
Diphenylmethyl Substitution: : Finally, the diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction involving diphenylmethanol and a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. Key steps include maintaining controlled temperatures, pressures, and reaction times, along with the use of efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- undergoes a variety of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions, particularly on the piperazine and purine moieties, are common, leading to the formation of various substituted derivatives.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: : Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Solvents: : Dichloromethane (DCM), ethanol, dimethyl sulfoxide (DMSO).
Major Products: Major products formed from these reactions include a range of oxidized, reduced, and substituted purine derivatives with varying functional groups, enhancing their chemical and biological properties.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- finds applications in several scientific research areas:
Chemistry: : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Serves as a probe for investigating biological pathways and molecular interactions.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets, including enzymes, receptors, and nucleic acids. It often exerts its effects by:
Inhibiting Enzyme Activity: : Binding to active sites of enzymes, thereby modulating their catalytic functions.
Receptor Modulation: : Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
DNA/RNA Interactions: : Intercalating with nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Compared to other similar compounds, 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- stands out due to its unique structural features and diverse range of applications. Similar compounds include:
Caffeine: : Another purine derivative with stimulant properties, but lacking the piperazine and diphenylmethyl groups.
Theophylline: : Used in respiratory diseases, structurally similar but with different functional groups.
Adenosine: : A naturally occurring purine nucleoside involved in biochemical processes, lacking the synthetic modifications present in the compound of interest.
These comparisons highlight the compound's distinctiveness and its potential for novel applications in various fields of research.
Happy to dive deeper into any specific section!
Properties
IUPAC Name |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-28-23-21(24(32)29(2)25(28)33)26-20(27-23)17-30-13-15-31(16-14-30)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,22H,13-17H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURILAUYRCZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238260 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90773-95-8 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090773958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)
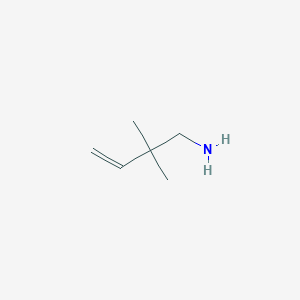
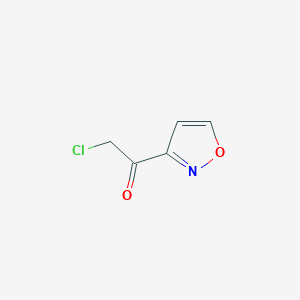
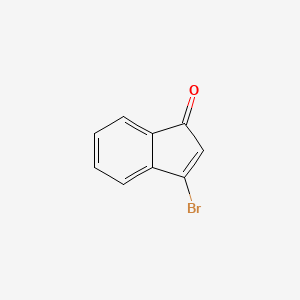
![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

